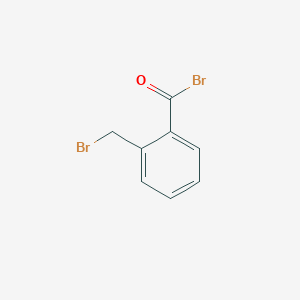

2-(bromomethyl)benzoyl Bromide

描述

Conceptual Framework of Benzylic Bromides and Acyl Halides in Chemical Transformations

The reactivity of 2-(bromomethyl)benzoyl bromide stems from its two distinct functional groups: a benzylic bromide and an acyl bromide. Benzylic halides are known to be reactive in both nucleophilic substitution and radical reactions. acs.orgmasterorganicchemistry.com The carbon-bromine bond at the benzylic position is weakened by the adjacent aromatic ring, facilitating the formation of a relatively stable benzylic radical or carbocation intermediate. masterorganicchemistry.com This allows for a variety of coupling reactions, such as the formation of bibenzyl derivatives. researchgate.net

Acyl halides, on the other hand, are highly reactive towards nucleophiles. The carbonyl carbon is electrophilic and readily attacked by nucleophiles like alcohols, amines, and even carbon nucleophiles, leading to the formation of esters, amides, and ketones, respectively. The bromide ion is an excellent leaving group, further enhancing the reactivity of the acyl bromide.

The presence of both of these functional groups in one molecule allows for sequential or, in some cases, simultaneous reactions at two different sites. This bifunctionality is a cornerstone of its utility in creating complex molecular architectures.

Significance as a Versatile Synthetic Intermediate

The dual reactivity of this compound makes it a highly versatile intermediate in organic synthesis. It serves as a "linchpin," a molecule that can connect two different molecular fragments. pnas.org For example, the acyl bromide can react with a nucleophile to form a stable amide or ester, and the benzylic bromide can then undergo a separate reaction, such as a coupling reaction or another nucleophilic substitution.

This compound and its isomers, such as 3-(bromomethyl)benzoyl bromide and 4-bromomethyl benzoyl bromide, are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.comsigmaaldrich.com For instance, related compounds like 2-cyanobenzyl bromide are intermediates in the synthesis of the antidiabetic agent Alogliptin. chemicalbook.com The ability to introduce both an acyl group and a benzylic group in a controlled manner is a significant advantage in the design and synthesis of new chemical entities.

The following table summarizes some of the key chemical properties of this compound and a related isomer:

| Property | This compound | 4-Bromomethyl Benzoyl Bromide |

| CAS Number | 40819-28-1 apolloscientific.co.uk | 876-07-3 sigmaaldrich.com |

| Molecular Formula | C8H6Br2O chemsrc.com | C8H6Br2O sigmaaldrich.com |

| Molecular Weight | 277.94 g/mol chemsrc.com | 277.94 g/mol sigmaaldrich.com |

| Boiling Point | 182°C / 35 mmHg chemsrc.com | 100-112°C / 0.5 mmHg sigmaaldrich.com |

| Melting Point | N/A chemsrc.com | 57-61°C sigmaaldrich.com |

| Density | 1.889 g/cm³ chemsrc.com | Not available |

Historical Development of Synthetic Methodologies for Related Compounds

The synthesis of bifunctional molecules like this compound has evolved over time. Early methods for the synthesis of benzylic bromides often involved the bromination of the corresponding methyl-substituted arene using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comgoogle.com For example, the synthesis of 2-bromomethyl-6-methyl benzoyl chloride/bromide involves the reaction of 2,6-dimethylbenzoyl chloride/bromide with a brominating agent. google.com

The preparation of the acyl halide functionality can be achieved by reacting the corresponding carboxylic acid with a halogenating agent such as thionyl chloride or phosphorus tribromide. google.comprepchem.com For example, p-bromomethyl benzoyl chloride is synthesized from p-bromomethyl benzoic acid and thionyl chloride. prepchem.com The synthesis of 2-(bromomethyl)benzoic acid itself can be accomplished by the bromination of o-toluic acid. chemicalbook.com

More recent developments have focused on creating more efficient and selective methods. For instance, cooperative catalysis strategies have been developed for the coupling of benzylic halides. acs.orgacs.org The development of bifunctional catalysts has also played a significant role in advancing the synthesis of complex molecules from such intermediates. chimicatechnoacta.rubeilstein-journals.org These advancements have expanded the toolbox available to synthetic chemists for the construction of intricate molecular structures.

Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)benzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBQJEGATMJTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397603 | |

| Record name | 2-(bromomethyl)benzoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40819-28-1 | |

| Record name | 2-(bromomethyl)benzoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl Benzoyl Bromide and Functional Analogs

Classical Preparative Routes

Traditional methods for synthesizing 2-(bromomethyl)benzoyl bromide rely on well-established, multi-step procedures that involve the formation of the benzylic bromide and the acyl bromide moieties separately.

Benzylic Bromination Strategies for Ortho-Substituted Toluene (B28343) Derivatives

The introduction of the bromomethyl group onto the benzene (B151609) ring is typically achieved via free-radical bromination at the benzylic position of an ortho-substituted toluene derivative. The Wohl-Ziegler reaction is a cornerstone of this approach, utilizing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or light. wikipedia.orgmychemblog.com

The reaction proceeds via a free-radical chain mechanism. chemistrysteps.comoregonstate.edu An initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide (BPO), generates a radical species upon heating or irradiation. mychemblog.com This radical abstracts a hydrogen atom from the benzylic methyl group of the toluene derivative, forming a resonance-stabilized benzyl (B1604629) radical. chemistrysteps.comlibretexts.org This stability preferentially directs the bromination to the benzylic position. chemistrysteps.com The benzyl radical then reacts with a bromine source, typically molecular bromine generated in low concentrations from the reaction of NBS with trace amounts of HBr, to yield the desired bromomethyl product and a new bromine radical, which continues the chain reaction. libretexts.orgyoutube.comchadsprep.com

A common precursor for this compound is an ortho-substituted toluene derivative like ethyl 2-methylbenzoate (B1238997) or 2,6-dimethylbenzoyl bromide. For instance, the synthesis of a functional analog, 2-bromomethyl-6-methyl benzoyl bromide, has been reported with high yields (91-95%) by reacting 2,6-dimethylbenzoyl bromide with NBS and a radical initiator (AIBN or BPO) in an inert solvent like benzene or chlorobenzene. google.com Similarly, ethyl 2-(bromomethyl)benzoate can be prepared by refluxing ethyl 2-toluate with NBS and benzoyl peroxide in carbon tetrachloride, achieving a near-quantitative yield. chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dimethylbenzoyl bromide | NBS, AIBN | Benzene | 80 °C, 6h | 2-(Bromomethyl)-6-methylbenzoyl bromide | 93 | google.com |

| 2,6-Dimethylbenzoyl chloride | NBS, BPO | Fluorobenzene | 100 °C, 5h | 2-(Bromomethyl)-6-methylbenzoyl chloride | 92 | google.com |

| Ethyl 2-toluate | NBS, Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 3.5h | Ethyl 2-(bromomethyl)benzoate | 99 | chemicalbook.com |

| p-Toluic acid | NBS, Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 1h | α-Bromo-p-toluic acid | N/A | sci-hub.sesemanticscholar.org |

Acylation Reactions for Benzoyl Bromide Moiety Formation

Once the benzylic bromide is in place, or if starting from a pre-brominated carboxylic acid, the next step is the formation of the acyl bromide. Carboxylic acids are commonly converted into more reactive acyl halides to facilitate further reactions.

Several reagents are effective for this transformation. Phosphorus tribromide (PBr₃) is a classic choice for converting carboxylic acids to acyl bromides. jove.com The mechanism involves the reaction of the carboxylic acid with PBr₃ to form an acyl intermediate which then undergoes nucleophilic attack by a bromide ion. jove.com Another common method is the use of thionyl bromide (SOBr₂).

A milder, alternative approach involves using a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (Ph₃P). researchgate.net This system can generate acyl bromides from the corresponding carboxylic acids under gentle conditions. researchgate.net Furthermore, a simple halide exchange can be employed; for example, the more readily available benzoyl chloride can be converted to benzoyl bromide by heating it with lithium bromide (LiBr). chemicalbook.com The Hell-Volhard-Zelinsky reaction also proceeds via an acyl bromide intermediate, which is formed by the reaction of a carboxylic acid with PBr₃ and Br₂, before subsequent α-bromination occurs. jove.comtandfonline.com

| Reagent(s) | Byproducts | Key Features | Reference |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | H₃PO₃ | Standard method for converting 1° and 2° alcohols and carboxylic acids to bromides. | jove.com |

| Thionyl Bromide (SOBr₂) | SO₂, HBr (gaseous) | Gaseous byproducts simplify purification. | N/A |

| NBS / Triphenylphosphine | Succinimide, Triphenylphosphine oxide | Proceeds under mild conditions. | researchgate.net |

| Lithium Bromide (LiBr) | LiCl | Used for halide exchange from a corresponding acyl chloride. | chemicalbook.com |

Advanced Synthetic Techniques

To overcome some of the limitations of classical batch synthesis, such as long reaction times, safety concerns with hazardous reagents, and scalability issues, advanced synthetic techniques have been developed. These methods offer improved control, efficiency, and sustainability.

Continuous Flow Synthesis Approaches

Continuous flow chemistry, utilizing microreactors, offers significant advantages for benzylic bromination. mdpi.com This technology provides superior control over reaction parameters like temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved selectivity. mdpi.comresearchgate.net

For photochemical reactions like the Wohl-Ziegler bromination, flow reactors made of transparent tubing (e.g., fluorinated ethylene (B1197577) polymer, FEP) allow for efficient and uniform irradiation of the reaction mixture. organic-chemistry.orgnih.gov Studies have demonstrated a scalable, continuous-flow protocol for benzylic bromination using NBS, activated by simple household compact fluorescent lamps (CFLs). organic-chemistry.orgnih.govacs.org This method avoids the use of hazardous chlorinated solvents like CCl₄ by employing acetonitrile (B52724) and requires only a small excess of NBS. organic-chemistry.orgnih.gov The process has been shown to be highly efficient for a wide range of substrates, achieving high throughput and allowing for easy scaling to multigram quantities simply by extending the operation time. nih.govacs.org Another advanced flow approach utilizes in-situ generation of molecular bromine from NaBrO₃ and HBr, which, when coupled with a microstructured photochemical reactor, allows for solvent-free conditions and exceptionally short residence times (as low as 15 seconds). rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By directly coupling microwave energy with the molecules in the reaction mixture, this technique can lead to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields compared to conventional heating methods.

This technology has been successfully applied to Wohl-Ziegler brominations. Research has shown that microwave irradiation can facilitate benzylic bromination under solvent-free conditions, enhancing the green credentials of the synthesis. researchgate.net One study detailed an environmentally friendly procedure for benzyl mono- and di-bromination using NBS in diethyl carbonate, a more benign solvent than carbon tetrachloride. researchgate.net The microwave-assisted reaction was completed in under two hours, demonstrating a significant improvement in both reaction time and isolated yield over classical methods. researchgate.net

Sonochemical Activation in Synthetic Pathways

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-classical method for promoting or altering chemical reactivity. nih.gov The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with extreme temperatures and pressures, leading to the formation of high-energy intermediates and enhancing mass transfer. teiwm.gr

Ultrasound has been shown to promote various organic transformations, including bromination reactions. researchgate.net While direct sonochemical benzylic bromination is less commonly documented, the principles of sonochemistry suggest potential benefits. For example, ultrasound can facilitate the formation of acyl chlorides from carboxylic acids and thionyl chloride. nih.gov In heterogeneous reactions, the mechanical effects of cavitation can clean and activate the surfaces of solid reagents, potentially improving reaction rates in systems using solid brominating agents. teiwm.gr The application of ultrasound can sometimes lead to "sonochemical switching," where a different reaction pathway is favored compared to silent conditions, offering a tool to control selectivity. teiwm.gr

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its functional analogs is crucial for developing environmentally benign and economically viable manufacturing processes. This involves a holistic approach to chemical production, aiming to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. The focus is on designing synthetic routes that are inherently safer and more efficient, from the choice of starting materials to the final product isolation.

Sustainable Reaction Media and Conditions

The selection of reaction media and the conditions under which a synthesis is performed are fundamental aspects of green chemistry. Traditional methods for benzylic bromination and the formation of acyl halides often rely on hazardous chlorinated solvents and stoichiometric reagents that generate significant waste. organic-chemistry.org Modern approaches seek to replace these with more sustainable alternatives.

Alternative Solvents and Solvent-Free Approaches: The move away from toxic and environmentally persistent solvents, such as carbon tetrachloride (CCl4), is a primary goal. organic-chemistry.org Research into benzylic brominations has demonstrated the efficacy of greener solvents like acetonitrile. organic-chemistry.org For related transformations, two-phase systems involving water and an organic solvent have been explored to facilitate the reaction while simplifying the separation and recovery of catalysts and byproducts. google.com An even more sustainable approach is the implementation of solvent-free reaction conditions. tandfonline.com Microwave-assisted organic synthesis, for example, can often be performed without a solvent, which reduces waste and can lead to shorter reaction times and increased yields. tandfonline.comwjpmr.com

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation and photochemistry offers significant advantages over conventional thermal heating. rsc.orgunito.it

Photochemistry: Light-induced, or photochemical, reactions are particularly well-suited for the benzylic bromination step required to synthesize this compound. rsc.org Using light, often from energy-efficient LEDs, can initiate the radical chain reaction for bromination without the need for chemical radical initiators. rsc.orgnih.gov This method provides high selectivity for the benzylic position and can be performed under mild conditions. rsc.orgnih.gov

Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reaction rates, leading to higher throughput and reduced energy consumption compared to conventional heating methods. tandfonline.com This technique promotes efficient and uniform heating of the reaction mixture.

The table below summarizes various sustainable approaches and their benefits in the context of synthesizing compounds like this compound.

| Approach | Example | Key Green Chemistry Benefit(s) |

| Solvent Replacement | Using acetonitrile instead of CCl4 for bromination. organic-chemistry.org | Reduces toxicity and environmental persistence of solvents. |

| Solvent-Free Synthesis | Microwave-assisted reaction without a solvent medium. tandfonline.com | Eliminates solvent waste, simplifies work-up. |

| Photochemistry | LED-initiated benzylic bromination. rsc.orgrsc.org | High selectivity, mild reaction conditions, avoids chemical initiators. |

| In-situ Reagent Generation | Using H₂O₂/HBr to generate bromine in the reactor. nih.govnih.gov | Enhances safety by avoiding transport and storage of hazardous Br₂, improves atom economy. |

Atom Economy and Process Intensification Considerations

Atom Economy: Introduced by Barry Trost, atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comchemrxiv.org Reactions with high atom economy are inherently less wasteful. nih.gov

For the synthesis of this compound, the formation of the acid bromide and the bromination of the methyl group are two key steps.

Acid Bromide Formation: Traditional methods using reagents like phosphorus tribromide (PBr₃) have poor atom economy, as a significant portion of the reagent's mass ends up in byproducts (e.g., phosphorous acid). More atom-economical methods are continuously being sought.

The ideal synthesis maximizes the incorporation of atoms from reactants into the final product, approaching the 100% atom economy of a true addition reaction. nih.gov

Process Intensification: Process intensification involves developing innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. unito.it Continuous flow chemistry is a prime example of process intensification applied to the synthesis of benzyl bromides and related compounds. rsc.orgrsc.org

Continuous flow reactors, particularly microreactors, offer several advantages over traditional batch processing:

Enhanced Safety: The small reactor volumes minimize the risk associated with highly reactive or hazardous intermediates. The in situ generation and immediate consumption of toxic reagents like bromine significantly improve operational safety. nih.gov

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities. unito.itnih.gov

Scalability and Reproducibility: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward and reliable than scaling up batch reactors. unito.it

A highly intensified and sustainable process for producing a functional analog of this compound could involve coupling an in situ bromine generator (e.g., NaBrO₃/HBr) with a photochemical flow reactor. rsc.orgrsc.org This setup allows for the safe, continuous production of the brominated product with high throughput and a significantly reduced environmental footprint, as measured by metrics like the Process Mass Intensity (PMI). rsc.org

The following table compares batch processing with continuous flow for key aspects of green synthesis.

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small hold-up volumes and in situ generation. nih.gov |

| Heat Transfer | Often inefficient, leading to potential hotspots and side reactions. | Excellent temperature control due to high surface-area-to-volume ratio. unito.it |

| Scalability | Complex, often requires re-optimization of reaction conditions. | Simpler scale-up by continuous operation or numbering-up. unito.it |

| Efficiency | Can have lower yields and selectivity due to mixing and thermal gradients. | Often provides higher yields and purity with better process control. nih.gov |

| Environmental Impact | Can generate more solvent and reagent waste per unit of product. | Lower PMI is achievable through solvent minimization and efficient reagent use. rsc.org |

Reactivity and Mechanistic Investigations of 2 Bromomethyl Benzoyl Bromide

Electrophilic Transformations

The susceptibility of the aromatic ring in 2-(bromomethyl)benzoyl bromide to electrophilic attack is significantly influenced by the electronic properties of its two substituents.

Both the acyl bromide (-COBr) and the bromomethyl (-CH2Br) groups are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). The acyl bromide group is strongly deactivating due to both induction and resonance effects, while the bromomethyl group is primarily deactivating through induction. According to the principles of EAS, these deactivating groups direct incoming electrophiles to the meta-positions relative to their own positions.

For this compound, the acyl bromide at position 1 directs incoming electrophiles to positions 3 and 5. The bromomethyl group at position 2 directs to positions 4 and 6. Therefore, the regiochemical outcome of an EAS reaction on this substrate would be a mixture of products, with substitution occurring at positions 4, 5, and 6, influenced by the combined directing effects and the steric hindrance posed by the existing groups.

| Substituent | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|

| Acyl Bromide (-COBr) | Strongly Electron-Withdrawing | Deactivating | Meta |

| Bromomethyl (-CH2Br) | Weakly Electron-Withdrawing (Inductive) | Deactivating | Meta* |

*Although alkyl groups are typically ortho, para-directing, the presence of the electronegative bromine atom gives the -CH2Br group an inductive electron-withdrawing character, making it meta-directing.

Contrary to activation, the combined influence of the acyl bromide and bromomethyl groups renders the aromatic ring of this compound significantly deactivated for further electrophilic functionalization. The electron density of the π-system of the benzene ring is substantially reduced, making it a much weaker nucleophile. Consequently, reactions such as Friedel-Crafts alkylation and acylation, nitration, or halogenation require harsher conditions than for benzene itself and proceed at slower rates.

Nucleophilic Displacement Reactions

The two key functional groups of this compound serve as excellent sites for nucleophilic attack, leading to a wide range of synthetic possibilities.

The acyl bromide functional group is a highly reactive carboxylic acid derivative. The carbon atom of the carbonyl group is very electrophilic, readily undergoing nucleophilic acyl substitution. When treated with amines (primary or secondary), it efficiently forms amides. Similarly, reaction with alcohols leads to the formation of esters. libretexts.org These reactions are typically rapid and high-yielding, often proceeding at room temperature without the need for a catalyst. The sole byproduct is hydrogen bromide, which is often scavenged by adding a non-nucleophilic base.

The bromomethyl group features a benzylic carbon, which is a privileged site for nucleophilic substitution reactions. chemistrysteps.com The reactivity of this position is enhanced by the adjacent benzene ring, which can stabilize the transition states of both SN1 and SN2 mechanisms. spcmc.ac.in

SN1 Pathway : The loss of the bromide leaving group results in a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic π-system. libretexts.org This stabilization makes the SN1 pathway accessible, particularly with weak nucleophiles in polar protic solvents. libretexts.orgstackexchange.com

SN2 Pathway : As a primary alkyl halide, the benzylic carbon is sterically unhindered, making it susceptible to backside attack by strong nucleophiles in a concerted SN2 mechanism. khanacademy.orgucalgary.ca The π system of the benzene ring can also help to stabilize the transition state of the SN2 reaction. spcmc.ac.in

The choice between the SN1 and SN2 pathway depends on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. ucalgary.ca This reactivity allows for the introduction of a wide variety of functional groups at the benzylic position. wikipedia.org

| Nucleophile | Product Functional Group | Example Product from Benzyl Bromide |

|---|---|---|

| Hydroxide (OH-) | Alcohol | Benzyl alcohol |

| Alkoxide (RO-) | Ether | Benzyl ethyl ether pearson.com |

| Ammonia (NH3) | Amine | Benzylamine |

| Cyanide (CN-) | Nitrile | Benzyl cyanide |

| Carboxylate (RCOO-) | Ester | Benzyl acetate |

Carbon-Carbon Bond Forming Reactions

The benzylic bromide moiety is a valuable precursor for the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecular architectures. alevelchemistry.co.uk Benzylic halides are known to participate in a variety of such reactions.

One major class of reactions involves the use of organometallic reagents. For instance, Grignard reagents (R-MgX) and organocuprates (R2CuLi) can react with the benzylic bromide to displace the bromine and form a new carbon-carbon single bond.

Furthermore, transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. illinois.edu Palladium-catalyzed reactions, such as the Suzuki, Stille, or Sonogashira couplings, can be employed, although they are more common with aryl or vinyl halides. More relevant to benzylic halides is palladium-catalyzed carbonylation, where in the presence of carbon monoxide and an alcohol, a new ester can be formed, effectively adding a -COOR group. organic-chemistry.org

Radical-mediated reactions also provide a pathway for C-C bond formation. libretexts.org Under the right initiation conditions, the benzylic C-Br bond can cleave homolytically to form a resonance-stabilized benzylic radical. This radical can then add to alkenes or alkynes to forge a new C-C bond. libretexts.org

| Reaction Type | Key Reagents | Bond Formed |

|---|---|---|

| Reaction with Organometallics | Grignard Reagents (RMgX), Organocuprates (R2CuLi) | C(sp3)-C(sp3), C(sp3)-C(sp2) |

| Transition Metal Cross-Coupling | Palladium or Nickel catalysts, Organoborons, Organotins | C(sp3)-C(sp2), C(sp3)-C(sp) |

| Carbonylation | Palladium catalyst, Carbon Monoxide (CO) | C-C=O |

| Radical Addition | Radical initiator, Alkenes/Alkynes | C(sp3)-C(sp3), C(sp3)-C(sp2) |

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The benzylic bromide moiety of this compound is particularly amenable to such transformations.

The C(sp³)–Br bond at the benzylic position of this compound can be readily activated by various transition metal catalysts, most notably those based on palladium, nickel, and iron. nih.gov These reactions typically involve the coupling of the benzylic electrophile with an organometallic nucleophile.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are effective for forming new carbon-carbon bonds. In this context, the benzylic bromide can couple with organoboron reagents, like potassium aryltrifluoroborates, in the presence of a palladium catalyst and a suitable base. nih.gov The high reactivity of benzylic bromides facilitates these couplings, often under relatively mild conditions. nih.gov Similarly, Negishi couplings, which utilize organozinc reagents, are also applicable. Nickel-catalyzed systems have proven particularly effective for coupling unactivated secondary alkyl halides and can be applied to benzylic systems as well. nih.govntu.edu.sg Iron-catalyzed cross-couplings have also emerged as a more economical and environmentally friendly alternative for coupling benzyl halides. chemrxiv.org

A significant challenge in the cross-coupling of highly reactive electrophiles like benzyl bromides is the propensity for homocoupling, where the benzyl fragment couples with itself to form a bibenzyl derivative. acs.orgnih.gov Careful selection of reaction conditions, including the catalyst, ligand, and base, is crucial to favor the desired cross-coupling product over this side reaction. acs.orgnih.gov

| Reaction Type | Catalyst/Ligand | Nucleophile | Typical Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Potassium Aryltrifluoroborates | Cs₂CO₃, THF/H₂O, 77-90 °C | nih.gov |

| Negishi | NiCl₂(dppp) / Pybox ligands | Alkylzinc reagents | Room Temperature | nih.gov |

| Cross-Electrophile Coupling | Ni(cod)₂ / bipyridine | Aryl Halides (with a reductant) | DMF, Room Temperature | nih.gov |

| Kumada | Ni-based catalysts | Grignard Reagents | Various | princeton.edu |

The mechanisms of transition-metal-catalyzed cross-couplings involving alkyl halides, including benzylic bromides, are often more complex than the classical catalytic cycles described for C(sp²)-C(sp²) couplings. There is substantial evidence that radical intermediates play a key role in many of these transformations. ntu.edu.sgnih.gov

Instead of a direct two-electron oxidative addition, the reaction can be initiated by a single-electron transfer (SET) from a low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) to the benzyl bromide. ntu.edu.sgprinceton.edu This SET event generates a benzylic radical and a bromide anion. The highly stabilized benzylic radical can then participate in the catalytic cycle. masterorganicchemistry.comkhanacademy.org

In some nickel-catalyzed cross-electrophile couplings, a radical-chain mechanism is proposed. nih.gov The process is initiated by the formation of an arylnickel(I) species which then reacts with the benzyl bromide to generate a benzyl radical. This radical recombines with an arylnickel(II) complex, and subsequent reductive elimination yields the cross-coupled product and regenerates a nickel(I) species that propagates the radical chain. nih.gov The high reactivity of benzyl halides, which can lead to unwanted homocoupling, is attributed to their rapid reaction with the metal catalyst, sometimes faster than the aryl halide partner. acs.org Utilizing precursors that generate the benzyl radical in a controlled manner can circumvent these issues. acs.org

Condensation Reactions with Activated Methylene Compounds

The benzylic bromide portion of this compound is an excellent electrophile for substitution reactions with carbanions derived from activated methylene compounds. These reactions, a form of C-alkylation, are fundamental for constructing new carbon-carbon bonds.

Compounds with methylene groups flanked by two electron-withdrawing groups, such as diethyl malonate, ethyl acetoacetate, or malononitrile, can be readily deprotonated by a base (e.g., sodium ethoxide, potassium carbonate) to form a stabilized enolate. This nucleophile can then displace the bromide from the benzylic position of this compound in a standard SN2 reaction. Such condensation reactions are widely used in organic synthesis. google.com Given the high reactivity of benzylic bromides, these reactions generally proceed efficiently. gla.ac.uk The resulting product incorporates the benzoyl bromide functionality, which can then be used in subsequent transformations.

Cycloaddition Reactions Involving Related Benzylic Systems

While this compound itself is not a typical substrate for cycloaddition reactions, related benzylic systems can be converted into reactive intermediates that readily participate in such transformations. For instance, ortho-substituted benzyl bromides can serve as precursors for ortho-quinodimethanes (oQDMs). These oQDMs are highly reactive conjugated dienes that are valuable intermediates in the synthesis of polycyclic systems via Diels-Alder [4+2] cycloaddition reactions.

Generation of an oQDM from a precursor structurally related to this compound could be envisioned, for example, through a 1,4-elimination process. The resulting diene would be highly reactive and could be trapped in situ with a variety of dienophiles (e.g., maleic anhydride, acrylates, or alkynes) to construct complex carbocyclic and heterocyclic frameworks. The benzoyl bromide moiety would be carried through the transformation, offering a handle for further synthetic elaboration.

Other Annulation and Ring-Forming Transformations

The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions to form various heterocyclic systems. By reacting the molecule with a dinucleophile, or by performing a sequential reaction, both the acyl bromide and the benzyl bromide can be engaged to form a new ring.

For example, reaction with a nucleophile that can first displace the benzylic bromide and subsequently attack the acyl bromide could lead to the formation of a cyclic product. A prominent transformation is the synthesis of isobenzofuranones (phthalides). Treatment of this compound with water or hydroxide would lead to hydrolysis of the acyl bromide to a carboxylic acid, followed by intramolecular SN2 reaction where the carboxylate displaces the benzylic bromide to form the five-membered lactone ring of the phthalide. This type of transformation is a common strategy for the synthesis of this structural motif.

Reduction and Oxidation Chemistry

The two bromide-containing functional groups in this compound can undergo distinct reduction and oxidation reactions.

Reduction: Selective reduction of either the benzylic bromide or the acyl bromide is a potential synthetic pathway. The benzylic C-Br bond can be reduced to a C-H bond, converting the bromomethyl group into a methyl group. Various hydride reagents can accomplish this, although care must be taken to avoid reduction of the acyl bromide. For instance, systems like dichloroindium hydride (HInCl₂) are known to reduce primary halides. escholarship.org A combination of H₃PO₃ and catalytic I₂ has also been shown to be effective for the dehalogenation of benzyl halides. nih.gov

Conversely, the acyl bromide can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the acyl bromide and the benzylic bromide. Selective reduction of the acyl bromide to an aldehyde or alcohol while leaving the benzylic bromide intact would require milder and more specific reagents.

| Transformation | Reagent/Conditions | Product Group | Reference |

|---|---|---|---|

| Reduction of Benzyl Bromide | HInCl₂ / BH₃:THF | Methyl Group | escholarship.org |

| Reduction of Benzyl Bromide | H₃PO₃ / I₂ | Methyl Group | nih.gov |

| Oxidation of Benzyl Bromide | H₂O₂ / Na₂WO₄ | Carboxylic Acid | organic-chemistry.org |

| Photocatalytic Oxidative Bromination (of a methyl group) | H₂O₂ / HBr / Light | Bromomethyl Group | acs.orgnih.gov |

Oxidation: The benzylic position is susceptible to oxidation. libretexts.org The bromomethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. A well-established method for oxidizing benzyl halides to benzoic acids involves using hydrogen peroxide in the presence of a sodium tungstate (Na₂WO₄) catalyst and a phase-transfer agent. organic-chemistry.org This method is considered environmentally friendly as it uses an inexpensive oxidant and can be performed without organic solvents. organic-chemistry.org Such a reaction would convert this compound into a derivative of phthalic acid. The oxidation of benzylic C-H bonds to C-Br bonds is also a known transformation, often achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator, a process known as the Wohl-Ziegler reaction. masterorganicchemistry.comscientificupdate.com This highlights the reverse possibility of forming the benzylic bromide from a corresponding methyl group. masterorganicchemistry.com

Chemoselective Reduction of the Carbonyl Moiety

The selective reduction of this compound presents a significant chemoselectivity challenge due to the presence of two reducible functional groups. The acyl bromide is a highly reactive carboxylic acid derivative, while the benzylic bromide is susceptible to both nucleophilic substitution and reduction.

Acyl halides are generally more electrophilic than alkyl halides and react rapidly with strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) to yield primary alcohols chemistrysteps.comlibretexts.org. A complete reduction of this compound with these reagents would likely affect both functional groups, yielding 2-(hydroxymethyl)benzyl alcohol.

To achieve selective reduction of the carbonyl moiety to an aldehyde, a less reactive hydride reagent is required. Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a sterically hindered and less reactive reducing agent known to convert acyl chlorides to aldehydes without further reduction to the alcohol chemistrysteps.comlibretexts.org. Its use at low temperatures could potentially favor the selective reduction of the highly reactive acyl bromide over the benzylic bromide.

Conversely, certain conditions have been developed for the selective reduction of benzyl halides. For instance, NaBH₄ in water, catalyzed by polyacrylonitrile fiber-supported quaternary ammonium salts, has been shown to efficiently reduce benzyl halides rsc.org. However, given the high reactivity of the acyl bromide, it is unlikely that the benzylic bromide could be selectively reduced without affecting the carbonyl group using standard hydride reagents. Achieving such selectivity would likely require a catalytic system that specifically activates the C-Br bond of the benzylic position, such as certain transition-metal-catalyzed transfer hydrogenations.

Oxidative Transformations of the Benzylic Center

The benzylic carbon in this compound is susceptible to oxidation. The goal of such transformations is typically the conversion of the bromomethyl group into an aldehyde or a carboxylic acid, leading to phthalaldehyde or phthalic acid derivatives, respectively.

Various methods exist for the oxidation of benzylic C-H bonds and, by extension, benzylic halides. Strong oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) are known to aggressively oxidize alkyl groups attached to a benzene ring to carboxylic acids. masterorganicchemistry.com Applying such harsh conditions to this compound would likely oxidize the benzylic position to a carboxylic acid, and the acyl bromide would be hydrolyzed during aqueous workup, ultimately yielding phthalic acid.

Milder and more selective methods have also been developed. For example, benzyl bromides can be directly oxidized to the corresponding benzoic acids using 30% hydrogen peroxide with sodium tungstate (Na₂WO₄) as a catalyst under phase-transfer conditions, a method that aligns with green chemistry principles. organic-chemistry.org Another approach involves the aerobic oxidation of benzyl bromides under visible light to afford benzaldehydes, a modified Kornblum oxidation that avoids the need for catalysts or traditional oxidants. researchgate.net A system comprising phenyliodine(III) diacetate (PIDA) and an inorganic bromide can also introduce carboxylic acids at benzylic positions through a radical pathway. beilstein-journals.org These methods offer potential routes to selectively oxidize the benzylic center of this compound.

Rearrangement and Isomerization Processes

Due to the ortho positioning of the bromomethyl and benzoyl bromide groups, this compound is primed for intramolecular reactions. A prominent rearrangement process is the intramolecular cyclization to form its isomer, 3-bromophthalide. This transformation represents a facile pathway driven by the formation of a stable, five-membered lactone ring.

The mechanism likely involves an intramolecular nucleophilic attack. Under hydrolytic conditions, the acyl bromide can convert to a carboxylic acid. Subsequently, the adjacent benzylic bromide can be displaced by the carboxylate oxygen, leading to the formation of the phthalide ring system. Alternatively, the reaction could proceed via initial substitution of the benzylic bromide by a nucleophile (e.g., water or an alcohol), followed by attack of the resulting hydroxyl group on the highly electrophilic acyl bromide carbon.

The synthesis of 3-bromophthalide is well-documented through other routes, such as the radical bromination of phthalide using N-bromosuccinimide (NBS) or the direct bromination of o-toluic acid at high temperatures, which proceeds through bromination of the methyl group followed by intramolecular cyclization. nih.govorgsyn.orggoogle.comgoogle.comprepchem.com The existence of these synthetic routes underscores the thermodynamic stability of the 3-bromophthalide structure, making it a highly probable product of rearrangement from this compound, particularly in the presence of nucleophiles or moisture.

Radical Reactions

The benzylic bromide functionality is a key site for radical reactivity. The relative weakness of the benzylic C-Br bond allows for its homolytic cleavage under thermal or photochemical conditions to generate a resonance-stabilized benzylic radical. This intermediate is central to the diverse radical transformations of this compound.

Photoinduced Radical Borylation of Benzylic Bromides

A modern and powerful method for functionalizing alkyl halides is photoinduced radical borylation. This transition-metal-free approach allows for the conversion of the C-Br bond into a valuable C-B bond, yielding a boronic ester. These reactions typically proceed via a radical-chain mechanism where a photochemically generated radical species abstracts the bromine atom from the benzylic substrate to form a benzylic radical. This radical then reacts with a diboron reagent to furnish the borylated product.

While specific studies on this compound are not prevalent, the reaction is known to have a broad substrate scope and high functional group tolerance. It is applicable to a wide range of primary, secondary, and tertiary alkyl bromides. The acyl bromide group in this compound would likely be tolerated under these mild, neutral conditions. The table below shows representative examples of photoinduced borylation of various substituted benzyl bromides, illustrating the versatility of the method.

| Entry | Benzyl Bromide Substrate | Borylation Reagent | Catalyst/Conditions | Yield (%) |

| 1 | 4-Methoxybenzyl bromide | Bis(pinacolato)diboron | Ir(ppy)₃ / Light | 95 |

| 2 | 4-(Trifluoromethyl)benzyl bromide | Bis(pinacolato)diboron | Ir(ppy)₃ / Light | 88 |

| 3 | 4-Cyanobenzyl bromide | Bis(catecholato)diboron | 4-Phenylpyridine / Light | 92 |

| 4 | 3-Chlorobenzyl bromide | Bis(pinacolato)diboron | fac-Ir(ppy)₃ / Light | 85 |

| 5 | Naphthalene-2-ylmethyl bromide | Bis(catecholato)diboron | 4-Phenylpyridine / Light | 78 |

This table is a compilation of representative data for benzylic bromides from the broader literature to illustrate the scope of the reaction.

Role of Radical Intermediates in Transformations

The formation of a benzylic radical is a key mechanistic step in many reactions involving this compound. This radical's stability is enhanced by resonance, with the unpaired electron delocalized over the aromatic ring. This inherent stability facilitates its formation and governs its subsequent reactivity. masterorganicchemistry.commasterorganicchemistry.com

The process is typically initiated by heat or UV light, which causes homolytic cleavage of the C-Br bond. sciencemadness.org In reactions like benzylic bromination with NBS, a bromine radical first abstracts a hydrogen from a benzylic C-H bond to form the radical khanacademy.orgyoutube.com; in the case of this compound, the radical is formed directly from the C-Br bond.

Once formed, this benzylic radical intermediate can undergo several transformations:

Halogen Abstraction : It can abstract a halogen atom from a source like Br₂ to propagate a radical chain, although this is less relevant for a molecule that is already brominated.

Coupling : It can couple with other radical species in termination steps.

Addition to π-systems : It can add to alkenes or other unsaturated systems in Giese-type reactions.

Reaction with Reagents : As seen in photoinduced borylation, it can react with specific reagents like diboron compounds.

Single Electron Transfer (SET) : The benzyl radical can be further reduced to a benzyl anion or oxidized to a benzyl cation, depending on the redox environment.

The generation of this radical intermediate underpins the utility of benzylic halides in a wide array of synthetic methodologies, including photoredox catalysis where single-electron transfer to the benzylic bromide generates a radical anion that rapidly fragments into the benzylic radical and a bromide anion. princeton.edu

Catalytic Transformations

The benzylic bromide moiety of this compound is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the benzylic position.

Palladium and nickel catalysts are commonly employed for such transformations. For instance, Pd-catalyzed cross-coupling reactions of benzyl bromides with lithium acetylides proceed rapidly at room temperature, offering an efficient route to benzylic alkynes with high functional group tolerance. rsc.org Nickel-catalyzed enantioselective Negishi reactions have been developed to couple racemic benzylic bromides with organozinc reagents, demonstrating the potential for asymmetric synthesis. nih.govmit.edu

A significant challenge in applying these methods to this compound is the competing reactivity of the acyl bromide group, which can also undergo oxidative addition to a low-valent metal center. However, the relative rates of oxidative addition for benzylic halides versus acyl halides can sometimes be controlled by the choice of catalyst, ligand, and reaction conditions to favor selective coupling at the benzylic position.

Furthermore, dual catalytic systems have been developed for cross-electrophile coupling, for example, between aryl halides and alkyl halides, using distinct catalysts to activate each electrophile. nih.gov A cooperative catalytic approach, where a nucleophilic catalyst like lutidine reversibly forms a pyridinium salt with the benzyl bromide, can lower its reduction potential, allowing for its activation by a photocatalyst under milder conditions that might leave the acyl bromide untouched. nih.gov These advanced catalytic strategies offer potential pathways for the selective functionalization of the benzylic position of this compound.

Metal-Catalyzed Reactions

The reactivity of this compound in metal-catalyzed processes is largely centered on its role as a precursor to isoindolinones and related nitrogen-containing heterocycles. The presence of both a reactive acyl bromide and a benzylic bromide allows for sequential or domino reactions with a variety of nucleophiles.

Palladium and rhodium catalysts are frequently employed to facilitate these transformations. Palladium-catalyzed cross-coupling reactions, for instance, can be utilized to form a new carbon-carbon or carbon-heteroatom bond at the acyl bromide position, followed by an intramolecular cyclization involving the bromomethyl group. Research on analogous compounds suggests that catalysts such as palladium(II) acetate, in conjunction with phosphine ligands, are effective for such transformations. The reaction mechanism typically involves oxidative addition of the acyl bromide to the palladium(0) center, followed by migratory insertion and reductive elimination.

Rhodium-catalyzed C-H activation represents another potential avenue for the functionalization of molecules derived from this compound. While direct catalytic C-H activation on the parent compound is not extensively documented, related benzamide derivatives undergo rhodium-catalyzed annulation reactions to form complex polycyclic systems. These reactions highlight the potential for developing novel synthetic methodologies starting from this compound.

Table 1: Representative Metal-Catalyzed Reactions of Related Benzoyl Halides and Benzyl Bromides

| Catalyst/Metal | Reactant Type(s) | Product Type | Reference Reaction |

| Palladium(II) acetate | Benzamides, Alkenes | Isoindolinones | Oxidative C-H functionalization |

| Rhodium(III) complexes | Benzamides, Alkynes | Spiro-isoindolinones | C-H activation/annulation |

| Nickel(II) complexes | Benzylic bromides, Alkylzinc reagents | Cross-coupled products | Enantioselective Negishi coupling |

| Copper(I) iodide | Benzyl bromides, Terminal alkynes | Propargylarenes | Sonogashira-type coupling |

This table is illustrative and based on the reactivity of similar functional groups, as direct research on this compound is limited.

Organocatalytic Applications

There is a notable absence of published research detailing the specific use of this compound in organocatalytic reactions. While the field of organocatalysis is vast, with numerous applications for acylating agents and alkylating agents, the unique bifunctional nature of this specific compound has not been explored in this context. One could hypothesize its use in reactions catalyzed by chiral amines or phosphines, where the acyl bromide could act as an electrophile for enamine or enolate chemistry, and the bromomethyl group could participate in subsequent alkylations. However, without experimental data, any proposed reaction remains speculative.

Photoredox Catalysis

Similarly, the application of this compound in photoredox catalysis is not specifically documented. The broader class of benzyl bromides is known to undergo single-electron reduction in the presence of a suitable photocatalyst (such as iridium or ruthenium complexes) and a stoichiometric reductant. This process generates a benzyl radical that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is plausible that this compound could be selectively reduced at the benzylic C-Br bond under photoredox conditions to generate a radical intermediate for subsequent transformations. The acyl bromide moiety would likely remain intact under these conditions, offering a handle for further synthetic modifications.

Enzyme-Mediated Transformations of Precursors and Derivatives

A thorough search of the scientific literature reveals no studies on the enzyme-mediated transformations of this compound or its immediate precursors and derivatives. The field of biocatalysis utilizes enzymes for a wide range of chemical transformations, including hydrolysis, reduction, and oxidation. For instance, lipases are commonly used for the kinetic resolution of racemic alcohols and esters, and ketoreductases are employed for the asymmetric reduction of carbonyl compounds. While one could envision the enzymatic hydrolysis of the acyl bromide to the corresponding carboxylic acid, or the enzymatic resolution of a derivative containing a chiral center, no such research has been published.

Theoretical and Computational Studies on 2 Bromomethyl Benzoyl Bromide Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(bromomethyl)benzoyl bromide. These methods, which solve approximations of the Schrödinger equation, provide insights into the electron distribution and orbital energies, which in turn govern the molecule's reactivity.

High-level ab initio calculations can be employed to determine the molecular geometry and electronic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy for predicting molecular structures and energies. For a molecule of this size, such calculations can precisely map the electron density, highlighting the electrophilic nature of the carbonyl carbon and the benzylic carbon.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial. In this compound, the LUMO is expected to have significant contributions from the C=O π* antibonding orbital of the acyl bromide and the C-Br σ* antibonding orbital of the bromomethyl group. The energy and localization of the LUMO indicate the most probable sites for nucleophilic attack. The lower the LUMO energy, the greater the electrophilicity of the molecule.

Calculations can also quantify the partial charges on each atom. The Mulliken population analysis or Natural Bond Orbital (NBO) analysis can reveal the extent of positive charge on the carbonyl carbon and the benzylic carbon, providing a quantitative measure of their susceptibility to nucleophiles. These analyses would likely confirm a significant δ+ charge on both carbons, with the precise values depending on the computational method used.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. fortunejournals.comcolumbia.edu DFT methods calculate the electronic structure by modeling the electron density rather than the complex many-electron wavefunction. fortunejournals.comcolumbia.edu This approach is well-suited for exploring the complex potential energy surfaces of reactions involving this compound.

Reaction Mechanism Elucidation and Pathway Mapping

This compound presents two primary sites for nucleophilic substitution: the acyl carbon and the benzylic carbon. DFT calculations can be used to map the reaction pathways for both possibilities.

For the acyl position, the reaction is expected to proceed via a two-step nucleophilic acyl substitution mechanism (addition-elimination). masterorganicchemistry.comlscollege.ac.invanderbilt.edu DFT can model the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. lscollege.ac.invanderbilt.edu The subsequent step, the elimination of the bromide leaving group to reform the carbonyl, can also be modeled. masterorganicchemistry.com

For the benzylic position, the mechanism can be either concerted (SN2) or stepwise (SN1), and DFT is instrumental in distinguishing between them. khanacademy.orgresearchgate.net The SN2 pathway involves a backside attack by the nucleophile, leading to a single pentacoordinate transition state. researchgate.net The SN1 pathway would involve the initial, rate-determining formation of a resonance-stabilized benzylic carbocation, followed by rapid capture by the nucleophile. nih.govpearson.com DFT calculations can determine the relative energy barriers for these competing pathways, which are highly dependent on the nucleophile, solvent, and substituents. nih.gov

Transition State Analysis and Energy Barriers

A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which are the energetic maxima along a reaction coordinate. By finding the TS for each potential reaction pathway (e.g., nucleophilic attack at the acyl vs. benzylic carbon), the activation energy (energy barrier) can be calculated. The pathway with the lower activation energy will be the kinetically favored one.

For instance, in a reaction with a soft nucleophile, DFT might predict a lower energy barrier for an SN2 reaction at the benzylic carbon. Conversely, with a hard nucleophile, the attack at the more polarized carbonyl carbon might be favored. Frequency calculations are performed on the located stationary points to confirm their nature: minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

| Reaction Pathway | Exemplary Nucleophile | Calculated Activation Energy (kcal/mol) - Representative Values |

| Nucleophilic Acyl Substitution (via Tetrahedral Intermediate) | OH⁻ | 10 - 15 |

| SN2 at Benzylic Carbon | CN⁻ | 15 - 20 |

| SN1 at Benzylic Carbon (Carbocation formation) | H₂O (solvolysis) | 20 - 25 |

Note: The values in this table are illustrative and represent typical ranges for these reaction types. Actual values for this compound would require specific DFT calculations.

Prediction of Regioselectivity and Stereoselectivity

DFT calculations are crucial for predicting the regioselectivity of nucleophilic attack. By comparing the activation energies for the attack at the acyl carbon versus the benzylic carbon, a quantitative prediction of the major product can be made. This selectivity is often a delicate balance of electronic and steric effects. The ortho-bromomethyl group, for example, could sterically hinder the approach of a bulky nucleophile to the acyl center, a factor that can be accurately modeled.

While the current molecule does not have a chiral center, if a prochiral nucleophile or a chiral catalyst were involved, DFT could be used to predict stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric or diastereomeric excess could be estimated.

Conformational Analysis of Reactants and Intermediates

The reactivity of this compound is influenced by its three-dimensional shape. Conformational analysis using DFT can identify the lowest energy conformations of the reactant molecule. nih.govelsevierpure.com The orientation of the bromomethyl group relative to the benzoyl bromide moiety is of particular interest. Rotation around the C-C single bonds can lead to various rotamers, and DFT can determine their relative stabilities. The global minimum conformation is the most populated and likely the one that enters the reaction.

Molecular Modeling of Reactive Intermediates and Adducts

Beyond mapping reaction pathways, molecular modeling provides detailed geometric and electronic information about the transient species involved. For the SN1 pathway at the benzylic position, modeling the intermediate carbocation would show the delocalization of the positive charge into the aromatic ring, explaining its stability. nih.gov NBO analysis could quantify this charge delocalization.

For the nucleophilic acyl substitution pathway, the structure of the tetrahedral intermediate can be precisely modeled. pearson.com Key parameters such as bond lengths and angles can be determined, confirming the change in hybridization of the carbonyl carbon from sp² to sp³.

Modeling the non-covalent interactions between the reactant or intermediates and solvent molecules (explicit solvent models) can also provide a more accurate picture of the reaction in solution. nih.gov These models can reveal how solvent molecules stabilize charged intermediates and transition states, thereby influencing the reaction rate and mechanism.

| Species | Key Modeled Parameter | Representative Calculated Value |

| Benzylic Carbocation Intermediate | C-C bond length (ipso-benzylic) | ~1.40 Å (showing partial double bond character) |

| Tetrahedral Intermediate (Acyl Attack) | C-O bond length (former carbonyl) | ~1.43 Å (single bond) |

| SN2 Transition State (Benzylic Attack) | Nucleophile-Carbon distance | ~2.2 - 2.5 Å |

| SN2 Transition State (Benzylic Attack) | Carbon-Leaving Group distance | ~2.2 - 2.5 Å |

Note: These values are representative examples derived from computational studies on similar structures and are intended for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Studies for Reactivity Trends

Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to correlate the structural or property-based descriptors of a series of compounds with their experimentally determined or computationally predicted reactivity. For this compound, QSPR models can provide valuable insights into how substituents on the aromatic ring or variations in the reaction conditions influence its reactivity. While specific, comprehensive QSPR studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of analogous compounds like benzyl (B1604629) bromides and acyl halides.

A typical QSPR study for this compound would involve the calculation of a variety of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 1: Examples of Molecular Descriptors for QSPR Studies of this compound Reactivity

| Descriptor Category | Examples of Descriptors | Potential Influence on Reactivity |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Can correlate with physical properties that indirectly affect reaction rates. |

| Topological | Wiener Index, Randić Index | Describe molecular branching and connectivity, which can influence steric hindrance. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the steric accessibility of the reactive centers (the carbonyl carbon and the benzylic carbon). |

| Quantum-Chemical | Dipole Moment, HOMO-LUMO Gap, Mulliken Charges, Electrostatic Potential | Provide detailed electronic information. For instance, the charge on the carbonyl carbon can indicate its electrophilicity, and the HOMO-LUMO gap can relate to the kinetic stability of the molecule. researchgate.netajpchem.org |

The development of a QSPR model involves establishing a mathematical relationship between these descriptors and a measure of reactivity. For this compound, reactivity could be quantified by reaction rates, activation energies, or product yields for specific reactions, such as nucleophilic substitution at the acyl bromide or the benzyl bromide moiety.

A hypothetical QSPR study on a series of substituted 2-(bromomethyl)benzoyl bromides might reveal trends based on the electronic nature of the substituents. For instance, electron-withdrawing groups on the aromatic ring would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic acyl substitution. Conversely, electron-donating groups might decrease it.

Table 2: Hypothetical QSPR Data for Substituted 2-(bromomethyl)benzoyl Bromides

| Substituent (at para-position) | Hammett Constant (σp) | Calculated Charge on Carbonyl Carbon (qC=O) | Predicted Relative Reaction Rate (k_rel) |

| -NO₂ | 0.78 | +0.45 | 5.2 |

| -CN | 0.66 | +0.42 | 4.1 |

| -H | 0.00 | +0.35 | 1.0 |

| -CH₃ | -0.17 | +0.31 | 0.6 |

| -OCH₃ | -0.27 | +0.28 | 0.3 |

Note: The data in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the type of relationships that a QSPR study might uncover.

In this hypothetical scenario, a linear regression analysis could yield a QSPR model such as:

log(k_rel) = β₀ + β₁(σp) + β₂(qC=O)

Where β₀, β₁, and β₂ are coefficients determined from the regression analysis. Such a model could then be used to predict the reactivity of other, yet unsynthesized, derivatives of this compound. The robustness of these models is typically assessed through various statistical validation techniques. researchgate.net

Furthermore, computational methods like Density Functional Theory (DFT) can be employed to calculate the descriptors used in QSPR models. researchgate.netresearchgate.net For instance, DFT calculations can provide insights into the electronic properties and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.gov The electrostatic potential at the reaction center is another descriptor that has been shown to correlate with activation energies in nucleophilic substitutions of similar compounds. researchgate.net

While a dedicated QSPR study on this compound is a subject for future research, the established methodologies applied to related acyl halides and benzyl bromides provide a strong framework for predicting its reactivity trends. nih.govbeilstein-journals.org These computational approaches are invaluable for the rational design of synthetic routes and for understanding the underlying factors that govern the chemical behavior of this versatile bifunctional reagent.

Applications of 2 Bromomethyl Benzoyl Bromide in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of the acyl bromide and bromomethyl functionalities on the benzene (B151609) ring makes 2-(bromomethyl)benzoyl bromide an ideal precursor for synthesizing fused heterocyclic systems through intramolecular cyclization reactions. This approach significantly simplifies the construction of intricate molecular architectures that would otherwise require multi-step synthetic sequences.

Synthesis of Diverse Heterocyclic Scaffolds

The dual electrophilic nature of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles. By reacting with dinucleophiles, such as hydrazines or primary amines, it facilitates a cascade reaction involving an initial acylation followed by an intramolecular alkylation to form stable cyclic structures.

One of the primary applications is in the synthesis of phthalazinone derivatives. longdom.org Phthalazinones are a class of bicyclic nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties. longdom.orgnih.gov The reaction of this compound with hydrazine (B178648) or its substituted derivatives proceeds via an initial acylation at the more reactive acyl bromide site, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine displaces the benzylic bromide to form the phthalazinone ring. longdom.org

Similarly, this compound is a precursor for isoindolinone scaffolds. organic-chemistry.orgnih.gov The reaction with a primary amine leads to the formation of an intermediate N-substituted 2-(bromomethyl)benzamide. Subsequent intramolecular N-alkylation results in the formation of the five-membered lactam ring characteristic of isoindolinones. These structures are prevalent in many biologically active compounds.

The versatility of this building block extends to other heterocyclic systems, as the choice of nucleophile dictates the resulting scaffold. For instance, reaction with nucleophiles containing different heteroatoms can lead to a variety of fused ring systems.

| Reactant | Resulting Heterocyclic Scaffold | General Reaction Pathway |

|---|---|---|

| Hydrazine Derivatives | Phthalazinones | Acylation followed by intramolecular N-alkylation |

| Primary Amines | Isoindolinones | Acylation followed by intramolecular N-alkylation |

| 2-Aminothiophenols | Benzo[e] nih.govthiazepin-5-ones | Acylation followed by intramolecular S-alkylation and/or N-alkylation |

Strategic Applications in Total Synthesis of Natural Products

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its utility lies in its ability to construct core heterocyclic scaffolds that are integral to numerous natural products and complex bioactive molecules. nih.govscilit.com The benzyl (B1604629) bromide moiety is a well-established functional group used in the synthesis of natural products for carbon-carbon and carbon-heteroatom bond formation. nih.gov

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The heterocyclic scaffolds derived from this compound are of significant interest in the pharmaceutical and agrochemical industries. google.comchemicalbull.com Phthalazine derivatives, for instance, are known to possess a wide array of biological activities, including anticonvulsant, cardiotonic, antihypertensive, and antitumor properties. longdom.org A prominent example is the phthalazinone core in Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, a crucial drug in cancer therapy. acs.org The efficient synthesis of this core structure is a key step in the manufacturing of such pharmaceuticals.

Isoindolinone derivatives also exhibit a broad spectrum of biological activities and are found in many pharmaceutical agents. The ability to readily synthesize substituted versions of these scaffolds using this compound allows for the creation of compound libraries for drug discovery and lead optimization processes. The compound is considered a vital chemical intermediate for these high-value sectors. google.com

| Heterocyclic Scaffold | Reported Biological/Agrochemical Activities | Example Application |

|---|---|---|

| Phthalazinone | Antitumor, Anticonvulsant, Cardiotonic, Antihypertensive, Anti-inflammatory longdom.orgnih.gov | Core structure of PARP inhibitors (e.g., Olaparib) acs.org |

| Isoindolinone | Anticancer, CNS activity, Antimicrobial | Key intermediates in various drug discovery programs nih.gov |

| Benzothiazine Derivatives | Antidepressant, Antimalarial, Anti-inflammatory, Anticancer nih.gov | Building blocks for pharmacologically active agents nih.gov |

Precursors for Polymeric and Material Science Research

The dual functionality of this compound also makes it a valuable precursor in the field of polymer chemistry and materials science. Its ability to act as a monomer or an initiator allows for the synthesis of novel polymers with tailored properties and functionalities.

Monomer and Initiator Applications in Polymerization Reactions

As a monomer, this compound can be classified as an A-B type monomer, where 'A' (acyl bromide) and 'B' (benzyl bromide) represent two distinct reactive sites. It can undergo polycondensation reactions with complementary C-D type comonomers, such as diamines or diols. This approach can lead to the formation of polyamides or polyesters containing a reactive pendant group if only one functionality of the comonomer reacts, or potentially cross-linked materials.

More significantly, the benzyl bromide moiety can function as an efficient initiator for certain types of polymerization. researchgate.net It is particularly effective in initiating the cationic ring-opening polymerization of cyclic monomers, such as 2-substituted-2-oxazolines. Kinetic studies on the polymerization of 2-methyl-2-oxazoline (B73545) initiated with benzyl bromide have shown that the reaction proceeds via an oxazolinium bromide propagating species. researchgate.net The nature of the halide counteranion (bromide vs. chloride) has a significant effect on the polymerization mechanism and rate. researchgate.net This application allows for the synthesis of well-defined polymers where the polymer chain is covalently linked to the benzoyl bromide residue, which can then be used for further chemical modification.

| Role in Polymerization | Type of Polymerization | Potential Resulting Polymer Class | Mechanism/Description |

|---|---|---|---|

| Monomer (A-B Type) | Polycondensation | Polyamides, Polyesters | Reacts with C-D comonomers (e.g., diamines, diols). |

| Initiator | Cationic Ring-Opening Polymerization | Poly(2-oxazoline)s | The benzyl bromide moiety initiates polymerization of cyclic monomers. researchgate.net |

Design and Synthesis of New Materials from Precursors

The use of this compound as a precursor enables the design and synthesis of new functional materials. When used as an initiator, it introduces a benzoyl bromide group at the α-end of the polymer chain. This terminal functional group serves as a handle for post-polymerization modification, allowing for the attachment of various molecules to the polymer chain. This strategy is a powerful tool for creating functional polymers for applications in fields such as drug delivery, surface modification, and nanotechnology.

Furthermore, polymers synthesized using this compound as a monomer would incorporate the benzoyl moiety into the polymer backbone. This can impart specific properties to the resulting material, such as increased thermal stability, altered solubility, or specific mechanical characteristics. The inherent reactivity of the molecule provides a platform for chemists to design and synthesize a new generation of polymers and materials with precisely controlled architectures and functionalities.

Development of Novel Reagents and Functional Derivatives

The dual reactivity of this compound serves as a foundation for creating a diverse range of functional derivatives and specialized reagents. By selectively targeting one of the two reactive sites, chemists can introduce new functionalities, which can then be used in subsequent, specific chemical transformations.

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. The design of these probes often involves a fluorophore, a recognition site (receptor), and a linker. This compound is a prime candidate for use as a scaffold or a bifunctional linker in the synthesis of such probes.

The acyl bromide can react with nucleophilic sites on a fluorophore (like an amino or hydroxyl group), while the bromomethyl group can be used to attach a recognition moiety or to anchor the probe to a larger structure. This dual functionality is particularly valuable in creating bifunctional probes designed to bind to targets at two specific points, which can reduce the probe's mobility and lead to more precise spectroscopic measurements. rsc.orgnih.gov

For instance, a potential synthetic route could involve the reaction of the acyl bromide of this compound with an amino-functionalized fluorophore. The resulting intermediate, now containing a reactive benzylic bromide, could then be reacted with a receptor molecule designed to bind a specific ion or biomolecule. The ortho disposition of the two functional groups could also be exploited to create probes where analyte binding induces a conformational change that directly impacts the fluorophore, leading to a clear "turn-on" or "turn-off" fluorescent signal. While specific examples utilizing this compound are not prevalent in the literature, the principles of bifunctional probe design strongly support its potential utility in this field. nih.govmdpi.com

The ortho-positioning of the bromomethyl and benzoyl bromide groups allows for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. beilstein-journals.orgnih.gov By reacting this compound with a carefully chosen nucleophile, it is possible to generate an intermediate that can subsequently cyclize to form complex polycyclic structures.

For example, reaction with an amine could lead to the formation of an amide, which could then undergo intramolecular N-alkylation to produce nitrogen-containing heterocycles. Such heterocycles are common motifs in pharmaceuticals and other biologically active compounds. nih.govamazonaws.comnih.gov The resulting heterocyclic compounds can be considered novel reagents themselves, with the potential for further functionalization and application in organic synthesis.

The transformation of this compound into these specialized reagents provides a pathway to molecular scaffolds that would be difficult to access through other synthetic routes. This strategy is exemplified by the broader use of benzylic bromides in the synthesis of complex molecules and pharmaceutical intermediates. google.com

Solid-Phase Organic Synthesis (SPOS)